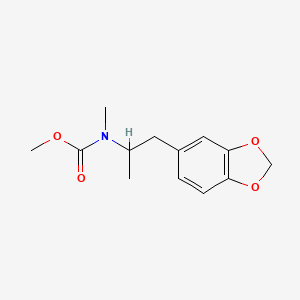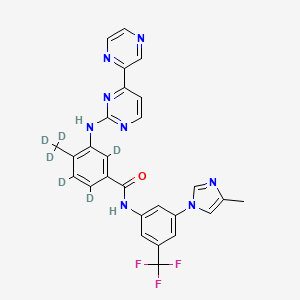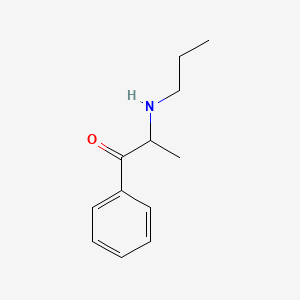
1-Phenyl-2-(propylamino)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙基卡西酮 (盐酸盐): α-丙基氨基丙基苯丙酮 ,是一种合成卡西酮。卡西酮是一类与天然存在的生物碱卡西酮结构相关的化合物,存在于卡特植物 (Catha edulis) 中。 合成卡西酮以其兴奋作用而闻名,通常用于研究和法医应用 .
准备方法
合成路线和反应条件: : 丙基卡西酮 (盐酸盐) 可以通过多种方法合成。一种常见的方法是将苯丙酮进行 α-溴化,然后与丙胺反应。 反应条件通常包括使用乙醇或二甲基甲酰胺 (DMF) 等溶剂,可能需要加热以促进反应 .
工业生产方法: : 丙基卡西酮 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以结晶固体的形式生产,纯度 ≥98% .
化学反应分析
反应类型: : 丙基卡西酮 (盐酸盐) 会发生各种化学反应,包括:
氧化: 该反应可以将该化合物转化为其相应的酮或羧酸衍生物。
还原: 还原反应可以得到相应的醇或胺衍生物。
取代: 亲核取代反应可以将不同的官能团引入该分子。
常用试剂和条件
氧化: 像高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 像氢化铝锂或硼氢化钠等试剂。
取代: 像卤代烷烃或酰氯在碱性或酸性条件下的试剂。
主要产物: : 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成丙基卡西酮酮,而还原可能会生成丙基卡西酮醇 .
科学研究应用
丙基卡西酮 (盐酸盐) 广泛应用于科学研究,特别是在以下领域:
化学: 作为分析化学中识别和量化合成卡西酮的参考标准。
生物学: 研究合成卡西酮对生物系统的影响,包括其药代动力学和毒理学。
医学: 研究潜在的治疗应用和新药的开发。
作用机制
丙基卡西酮 (盐酸盐) 的作用机制涉及抑制单胺转运蛋白,特别是多巴胺和血清素转运蛋白。这种抑制导致这些神经递质在突触间隙中浓度升高,从而产生兴奋作用。 该化合物与多巴胺转运蛋白 (DAT) 和血清素转运蛋白 (SERT) 等分子靶点相互作用,影响与奖赏和运动相关的通路 .
相似化合物的比较
丙基卡西酮 (盐酸盐) 与其他合成卡西酮类似,例如:
甲卡西酮 (4-甲基甲卡西酮): 以其兴奋和致幻作用而闻名。
甲氧基亚甲基卡西酮 (3,4-亚甲二氧基-N-甲基卡西酮): 具有结构相似性,并具有类似的兴奋特性。
戊卡西酮 (α-甲基氨基-戊基苯丙酮): 另一种具有兴奋作用的合成卡西酮。
独特性: : 丙基卡西酮 (盐酸盐) 由于其独特的丙基基团而独一无二,该基团影响其药理学特征和效力。 这种结构差异会导致其与单胺转运蛋白的相互作用及其与其他合成卡西酮相比的整体效应发生变化 .
属性
CAS 编号 |
52597-14-5 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
1-phenyl-2-(propylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
InChI 键 |
GXPFWFAQFTVCDU-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


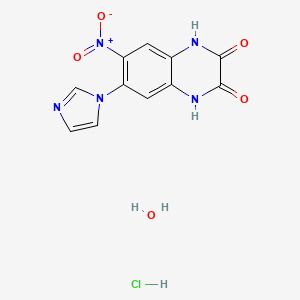
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)
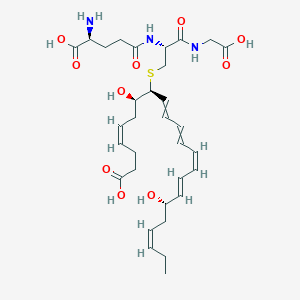
![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)

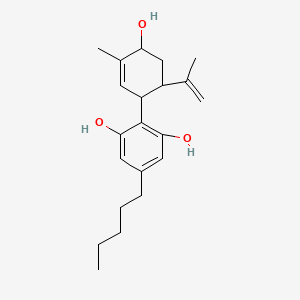
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
